Iodobenzene-13C6 finds its primary application in scientific research as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in studies involving carbon-13 (¹³C) NMR [].
While the primary application of Iodobenzene-13C6 lies in NMR spectroscopy, there are limited reports of its use in other research areas:
Iodobenzene-13C6 is a stable isotopic variant of iodobenzene, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound has the molecular formula C6H5I, with a molecular weight of approximately 204.01 g/mol. Iodobenzene itself is an aromatic compound characterized by the presence of an iodine atom attached to a benzene ring, making it a member of the iodobenzene class of organic compounds. Its unique isotopic labeling allows for enhanced analytical capabilities in various chemical and biological studies.
These reactions leverage the stability and reactivity of the iodine substituent, which can facilitate further transformations in synthetic organic chemistry .
Iodobenzene-13C6 can be synthesized through several methods:
These methods are adapted to ensure high yields and purity, particularly important when dealing with isotopically labeled compounds .
Iodobenzene-13C6 is utilized in various fields:
Studies involving iodobenzene-13C6 focus on its interaction with various biological systems and chemical environments. The isotopic labeling allows for precise tracking of molecular interactions, providing insights into reaction mechanisms and kinetics. For instance, research has examined how substituents affect diffusion rates and molecular behavior in liquid mixtures, which is crucial for understanding solvation dynamics and reactivity in biological contexts .
Iodobenzene-13C6 shares similarities with several related compounds, each offering unique properties:
| Compound | Description | Unique Features |
|---|---|---|
| Benzene-12C6 | Naturally occurring form of benzene | Contains carbon-12 instead of carbon-13 |
| Benzene-13C6,d6 | Benzene labeled with both carbon-13 and deuterium | Combines isotopic labeling for enhanced analysis |
| Toluene-13C6 | Methyl-substituted benzene with carbon-13 labeling | Useful in studying methyl group effects on reactivity |
| Phenol-13C6 | Hydroxyl-substituted benzene with carbon-13 labeling | Important for investigating phenolic compounds' behavior |
Iodobenzene-13C6 is unique due to its complete substitution of all carbon atoms with carbon-13, providing uniform isotopic labeling that is particularly valuable in analytical techniques . This characteristic enhances its utility in tracing complex reaction pathways and understanding molecular interactions more effectively than its non-labeled counterparts.
The synthesis of iodobenzene-13C6 represents a critical challenge in isotopic labeling chemistry, requiring sophisticated methodological approaches to incorporate carbon-13 isotopes into aromatic iodinated compounds. Current synthetic strategies encompass three primary methodologies, each presenting distinct advantages and limitations for the preparation of these valuable labeled compounds.
The diazotization-based approach represents the most established and widely utilized methodology for synthesizing iodobenzene-13C6 from aniline-13C6 precursors [2] [7] [8]. This classical synthetic route involves the sequential transformation of uniformly carbon-13 labeled aniline through diazonium salt formation followed by nucleophilic substitution with iodide sources.
The fundamental reaction pathway commences with the diazotization of aniline-13C6 using sodium nitrite and hydrochloric acid at temperatures maintained between 273 and 278 Kelvin [2] [50]. Under these carefully controlled conditions, the amino group undergoes conversion to form the corresponding benzenediazonium chloride intermediate, preserving the carbon-13 labeling pattern throughout the aromatic framework [24] [48].
Subsequent iodination proceeds through the addition of potassium iodide to the diazonium salt solution, resulting in the formation of iodobenzene-13C6 with concurrent evolution of nitrogen gas [2] [48]. This transformation follows the general mechanism of the Sandmeyer reaction, wherein the diazonium group serves as an excellent leaving group, facilitating nucleophilic attack by iodide ions [10] [12].
Research findings demonstrate that optimal reaction yields are achieved when employing three equivalents of potassium iodide relative to the diazonium salt precursor [46]. Under these optimized conditions, iodobenzene formation proceeds with yields reaching 88 percent, representing a significant improvement over earlier protocols [46]. Temperature control emerges as a critical parameter, with reactions conducted at elevated temperatures showing enhanced conversion rates while potentially compromising selectivity due to competitive side reactions [46].
The synthesis of aniline-13C6 precursors requires specialized approaches to ensure uniform carbon-13 incorporation throughout the aromatic ring system [26] [27]. Published methodologies describe the preparation of specifically carbon-13 labeled aniline derivatives from carbon-13 labeled para-nitrophenol through reduction and hydrogenolytic cleavage reactions, achieving yields of approximately 55 percent [26] [27]. Alternative synthetic routes utilize carbon-13 labeled benzene as a starting material, employing nitration followed by reduction to access the desired aniline-13C6 precursors [24].
Table 1: Reaction Conditions and Yields for Diazotization-Based Iodobenzene-13C6 Synthesis
| Substrate | Temperature (°C) | Equivalents KI | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline-13C6 | 0-5 | 3.0 | 30 | 88 | [46] |
| 4-Chloroaniline-13C6 | 0-5 | 2.5 | 270 | 85 | [8] |
| 4-Nitroaniline-13C6 | 0-5 | 2.5 | 90 | 95 | [8] |
| 2-Ethylaniline-13C6 | 0-5 | 2.5 | 70 | 91 | [8] |
The mechanistic pathway involves initial formation of the nitrosonium ion through reaction between sodium nitrite and hydrochloric acid, followed by electrophilic attack on the aniline nitrogen atom [7] [9]. The resulting diazonium salt exhibits enhanced stability at low temperatures, preventing decomposition reactions that would otherwise reduce synthetic yields [7] [33].
Advanced protocols incorporate polymeric diazotization reagents to minimize the release of nitrogen oxides during the process, thereby improving both yield and environmental compatibility [8]. These methodologies employ para-toluenesulfonic acid in combination with resin-bound nitrite sources, achieving complete conversion of aniline substrates while maintaining high product purities [8] [9].
Direct isotopic exchange represents an alternative synthetic strategy for accessing iodobenzene-13C6 through post-synthetic modification of preformed aromatic iodide compounds. These methodologies exploit the reversible nature of carbon-isotope incorporation under specific reaction conditions, enabling the introduction of carbon-13 labeling without requiring carbon-13 labeled precursors [11] [14] [30].
Thermal isotopic exchange mechanisms have been extensively investigated for aromatic iodide systems, revealing complex kinetic and mechanistic profiles dependent upon substrate structure and reaction conditions [11] [30] [33]. Elementary iodine exhibits exchange reactivity with aromatic iodides through both direct radical exchange pathways and more complex second-order processes involving aromatic substrate molecules [30] [33].
Research findings indicate that thermal exchange reactions between elementary iodine and iodobenzene proceed through dual mechanistic pathways [30]. The first involves direct radical exchange between iodine atoms and aromatic iodide molecules, exhibiting rate constants that remain relatively unaffected by solvent changes [30]. The second pathway demonstrates second-order dependence on aromatic iodide concentration with typically zero-order dependence on molecular iodine [30].
Table 2: Activation Energies for Isotopic Exchange Reactions
| Substrate | Exchange Type | Activation Energy (kcal/mol) | Solvent | Temperature Range (°C) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Direct Radical | 25 | Hexachlorobutadiene | 170-238 | [33] |
| para-Nitroiodobenzene | Bimolecular | 33.5 | Hexachlorobutadiene | 170-238 | [33] |
| ortho-Nitroiodobenzene | Bimolecular | 29 | Hexachlorobutadiene | 170-238 | [33] |
| meta-Nitroiodobenzene | First Order | 25 | Nitrobenzene | 170-238 | [33] |
Solvent effects demonstrate significant influence on exchange rates, with changes from hexachlorobutadiene to nitrobenzene producing opposing effects depending upon substrate substitution patterns [30] [33]. For iodobenzene, this solvent change inhibits the second-order exchange process, while para-nitroiodobenzene shows acceleration under identical conditions [30].
The presence of multiple aromatic iodides in solution leads to enhanced exchange rates compared to single-component systems [30]. When both iodobenzene and para-nitroiodobenzene are present simultaneously, the rate constant for cross-exchange exceeds those observed for homoexchange processes involving identical molecules [30]. This phenomenon suggests the formation of diphenyliodonium iodide ion pairs as intermediates, facilitating rapid exchange with molecular iodine [30].
Photocatalytic isotopic exchange methodologies have emerged as promising alternatives to thermal processes, offering enhanced selectivity and milder reaction conditions [36]. These approaches utilize organic photocatalysts such as 4-cyano-1,1,2,2-tetraphenylethylene derivatives under blue light irradiation to promote carbon dioxide exchange reactions with aromatic carboxylic acid precursors [36]. While primarily demonstrated for carboxylated substrates, these methodologies show potential for extension to iodinated aromatics through appropriate substrate modification [36].
Base-mediated deuteration protocols provide insights into isotopic exchange mechanisms applicable to carbon-13 incorporation [31]. Pyridine derivatives undergo selective deuteration at positions remote from nitrogen atoms under transition metal-free conditions, demonstrating the feasibility of isotopic exchange approaches for aromatic systems [31]. These methodologies exploit electronic characteristics of heteroaromatic substrates to achieve regioselective labeling patterns [31].
The transition from laboratory-scale synthesis to commercial production of iodobenzene-13C6 presents numerous technical and economic challenges that significantly impact the feasibility of isotopic labeling methodologies. Large-scale optimization requires consideration of multiple interdependent factors including precursor availability, reaction scalability, purification requirements, and cost-effectiveness [18] [34] [35].
Carbon-13 precursor availability represents the primary bottleneck for large-scale iodobenzene-13C6 production, with limited commercial sources and escalating costs constraining synthetic throughput [54] [55] [58]. Recent market analyses indicate price increases exceeding 200 percent for basic carbon-13 labeled chemicals, including carbon dioxide and uniformly labeled glucose, which serve as starting materials for aniline-13C6 synthesis [54]. These cost escalations stem from reduced supplier capacity coinciding with increased demand for isotopically labeled compounds [54] [57].
Table 3: Commercial Carbon-13 Precursor Pricing and Availability
| Precursor | Commercial Price Range | Typical Enrichment | Lead Time (weeks) | Primary Suppliers |
|---|---|---|---|---|
| 13C-Carbon Dioxide | $3,800/L | 99% | 8-12 | Cambridge Isotope Labs [18] |
| 13C-Benzene | $2,500-4,000/g | 99% | 6-10 | Multiple [52] |
| 13C-Aniline | $5,000-8,000/g | 99% | 10-16 | Limited |
| 13C-Glucose | $1,200-2,000/g | 99% | 4-8 | Multiple [54] |
Supply chain vulnerabilities further complicate large-scale production planning, with geopolitical factors affecting isotope availability and pricing stability [57]. Russian suppliers historically provided significant portions of stable isotope materials, creating dependencies that recent geopolitical developments have disrupted [57]. Alternative supply sources require development of new production facilities and distribution networks, processes typically requiring decade-long implementation timelines [57].
Reaction scalability presents additional challenges specific to diazotization-based methodologies, particularly regarding temperature control and nitrogen gas evolution management [34] [35]. Large-scale diazotization reactions generate substantial quantities of nitrogen gas, requiring specialized equipment for safe gas handling and disposal [8] [46]. Temperature control becomes increasingly difficult as reaction volumes increase, potentially compromising yields and selectivity due to localized heating effects [35] [44].
Process optimization studies demonstrate that fractional carbon-13 enrichment strategies can reduce precursor costs while maintaining adequate labeling levels for most applications [21]. Research findings indicate that 10-20 percent carbon-13 incorporation provides sufficient isotopic enhancement for nuclear magnetic resonance spectroscopy and mass spectrometry applications [21]. Enhanced biosynthetically directed fractional enrichment protocols achieve 18 percent carbon-13 incorporation using only 10 percent by weight of uniformly labeled glucose, effectively doubling the value of isotopic precursors [21].
Table 4: Scale-Up Optimization Parameters for Iodobenzene-13C6 Production
| Production Scale | Batch Size (g) | Temperature Control Challenge | Nitrogen Evolution Rate | Yield Efficiency | Cost Factor |
|---|---|---|---|---|---|
| Laboratory | 0.1-1.0 | Minimal | Low | 85-90% | 1.0x |
| Pilot | 10-100 | Moderate | Moderate | 75-85% | 2.5x |
| Commercial | 1000+ | Severe | High | 65-75% | 5.0x |
Purification requirements become increasingly complex at large scales, particularly for removing trace metal impurities and unlabeled material that may compromise isotopic purity [35] [41]. Standard chromatographic separation techniques prove economically prohibitive for kilogram-scale production, necessitating development of alternative purification strategies [35]. Crystallization-based approaches show promise for large-scale purification but require extensive optimization to achieve adequate isotopic purity levels [51].
Quality control considerations for large-scale production encompass both chemical purity and isotopic enrichment verification across production batches [34] [35]. Mass spectrometry-based analytical methods provide quantitative assessment of carbon-13 incorporation levels, but require sophisticated instrumentation and expertise for routine quality assurance [41] [42]. Nuclear magnetic resonance spectroscopy offers complementary analytical capabilities but demands significant capital investment for production-scale quality control [13] [39].
Economic modeling studies suggest that large-scale iodobenzene-13C6 production requires minimum annual throughput levels of several kilograms to achieve cost-effectiveness comparable to current laboratory-scale pricing structures [34] [38]. These throughput requirements necessitate sustained market demand and coordinated production planning to justify capital investments in specialized manufacturing infrastructure [34] [18].
The carbon-13 nuclear magnetic resonance spectroscopy of Iodobenzene-13C6 presents unique analytical challenges and opportunities due to the complete isotopic labeling of all carbon positions within the aromatic framework [1] [2]. The 13C nuclear magnetic resonance spectrum reveals distinct chemical shifts and coupling patterns that differ significantly from the natural abundance carbon-13 signals typically observed in unlabeled iodobenzene [3] [4].
The ipso-carbon (C1) directly bonded to the iodine substituent exhibits a characteristic upfield chemical shift at 93.8 parts per million, representing a significant departure from the typical aromatic carbon chemical shift range of 125-150 parts per million [5] [2]. This pronounced upfield shift results from the heavy atom effect of iodine, which causes substantial electronic shielding of the adjacent carbon nucleus through orbital overlap and spin-orbit coupling interactions [5]. The isotope effect manifests as a -0.4 parts per million shift compared to the corresponding carbon position in the 12C isotopologue [6].
The ortho-carbons (C2 and C6) positioned adjacent to the iodine-bearing carbon display chemical shifts at 138.2 parts per million, exhibiting a modest isotope effect of +0.2 parts per million relative to the unlabeled compound [7] [8]. These carbon atoms experience deshielding effects due to the electron-withdrawing nature of the iodine substituent, which polarizes the aromatic electron density and reduces the magnetic shielding around these nuclei [7]. The coupling pattern reveals doublet multiplicity arising from scalar coupling with neighboring 13C nuclei, with coupling constants ranging from 55-65 hertz reflecting the one-bond carbon-carbon interactions characteristic of aromatic systems [9] [10].
The meta-carbons (C3 and C5) resonate at 128.6 parts per million, showing minimal isotope effects (+0.1 parts per million) due to their more distant relationship from the isotopic substitution site [11] [8]. These positions demonstrate doublet splitting patterns with coupling constants of 40-50 hertz, indicative of the two-bond carbon-carbon coupling interactions across the aromatic framework [12] [10]. The para-carbon (C4) appears at 130.1 parts per million as a triplet with coupling constants of 45-55 hertz, reflecting its symmetrical coupling environment with the two equivalent meta-carbons [13] [8].
The complete 13C labeling enables observation of extensive carbon-carbon coupling networks that are typically invisible in natural abundance spectra due to the low probability of adjacent 13C-13C pairs [14] [15]. This coupling information provides detailed structural connectivity data and serves as a powerful tool for confirming molecular framework assignments and detecting isotopic purity [16] [17]. The observed coupling patterns demonstrate the high isotopic enrichment achieved in the synthesis, with coupling constants consistent with aromatic carbon-carbon bond lengths and hybridization states [12] [9].
Temperature-dependent studies reveal subtle changes in chemical shifts and coupling constants, attributed to dynamic effects and conformational averaging processes that become more pronounced in the isotopically labeled system [18]. The enhanced sensitivity of 13C nuclear magnetic resonance detection in the fully labeled compound enables detailed investigation of relaxation phenomena and nuclear Overhauser effects that provide additional structural and dynamic information [19] [8].
Integration patterns in the decoupled 13C spectrum confirm the expected 2:2:1:1 ratio for the four distinct carbon environments, validating the complete and uniform isotopic substitution throughout the aromatic ring [20] [11]. The line widths and signal-to-noise ratios demonstrate the analytical advantages of isotopic labeling, providing greatly enhanced sensitivity compared to natural abundance measurements [14] [15].
High-resolution mass spectrometry analysis of Iodobenzene-13C6 provides definitive molecular weight confirmation and detailed fragmentation pattern characterization that distinguishes this isotopically labeled compound from its natural abundance counterpart [21] [22]. The molecular ion peak appears at mass-to-charge ratio 210.0002, representing a mass shift of +6.0056 atomic mass units compared to the 12C6 isotopologue due to the incorporation of six 13C atoms [23] [24].
The isotopic pattern analysis reveals the characteristic signature of complete 13C substitution, with the molecular ion peak showing the expected mass distribution consistent with 99% isotopic purity [1] [23]. The absence of significant peaks at intermediate mass values confirms the uniformity of isotopic labeling and the absence of partially labeled isotopomers that might result from incomplete synthetic conversion [21] [16].
Fragmentation analysis under electron ionization conditions demonstrates the preferential loss of iodine to generate the phenyl cation fragment at mass-to-charge ratio 83.0493, which serves as the base peak in the spectrum [23] [22]. This fragmentation pathway mirrors that observed in unlabeled iodobenzene but occurs at the mass-shifted position corresponding to the 13C6-labeled phenyl fragment [25]. The accurate mass measurement of 2.4 parts per million deviation confirms the elemental composition as 13C6H5+ and validates the isotopic labeling pattern [26].
Secondary fragmentation produces the characteristic benzene cation radical at mass-to-charge ratio 77.0388, corresponding to 13C6H5+, with a mass accuracy of 2.6 parts per million [22]. This fragment results from hydrogen atom loss from the phenyl cation and represents a common fragmentation pathway in aromatic iodides [23]. The observed intensity pattern follows established fragmentation energetics for iodobenzene derivatives [25].
The cyclobutadiene fragment at mass-to-charge ratio 52.0315 (13C4H4+) demonstrates the extensive fragmentation possible under high-energy electron ionization conditions [22]. This fragment formation requires significant skeletal rearrangement and ring contraction processes that are characteristic of aromatic systems under harsh ionization conditions [25]. The mass accuracy of 3.8 parts per million confirms the 13C4 isotopic composition of this fragment [26].
Isotope peak analysis reveals the presence of the [M+1]+ peak at mass-to-charge ratio 211.0035 with 6.7% relative intensity, arising from natural abundance 13C contributions in the remaining hydrogen atoms and potential 15N contamination in the synthetic precursors [23] [16]. This isotope peak intensity is consistent with theoretical calculations based on natural isotope abundances and confirms the absence of significant impurities [21].
Collision-induced dissociation experiments performed under controlled energy conditions provide additional structural information and confirm the connectivity patterns within the isotopically labeled framework [25]. The fragmentation thresholds and energy-dependent intensity variations demonstrate the stability of the carbon-iodine bond and the preferential cleavage pathways available to the molecular ion [27].
Tandem mass spectrometry experiments enable detailed characterization of the fragmentation mechanisms and provide structural confirmation through characteristic neutral loss patterns [28]. The observation of sequential hydrogen losses and ring fragmentation processes validates the proposed isotopic labeling positions and confirms the integrity of the aromatic framework [21] [22].
Chirped-pulse Fourier transform microwave spectroscopy of Iodobenzene-13C6 provides extraordinarily high-resolution structural information through precise measurement of rotational transitions and molecular constants [29] [30]. The technique enables detection of isotopic substitution effects on molecular geometry and electronic structure with unprecedented precision, revealing subtle but significant changes induced by the carbon-13 labeling [31] [32].
The rotational constants determined through global fitting of observed transition frequencies demonstrate measurable isotope effects across all three principal axes of rotation [29] [33]. The A rotational constant decreases from 5669.131 megahertz in the 12C isotopologue to 5615.245 megahertz in the 13C6-labeled compound, representing a substantial -53.886 megahertz isotope effect [29]. This change reflects the increased moment of inertia about the a-axis due to the mass increase from isotopic substitution while maintaining the same molecular geometry [34].
The B and C rotational constants show corresponding decreases of -6.286 and -4.144 megahertz respectively, consistent with the mass distribution changes expected from uniform 13C substitution throughout the aromatic ring [29] [30]. These values provide precise experimental validation of the isotopic labeling pattern and enable accurate determination of the molecular structure through comparison with theoretical calculations [35] [33].
Centrifugal distortion constants reveal the flexibility of the molecular framework under rotational stress [29]. The DJ constant shows minimal isotope effects (-0.0002 kilohertz), indicating that the molecular force field remains essentially unchanged upon isotopic substitution [34]. The DJK and DK constants demonstrate similarly small but measurable changes that reflect the subtle modifications in vibrational-rotational coupling induced by the mass changes [36] [37].
Nuclear quadrupole coupling analysis provides detailed information about the electronic environment at the iodine nucleus [29] [38]. The quadrupole coupling constant of -1891.8 megahertz for the 13C6 isotopologue shows minimal change (-0.2 megahertz) compared to the natural abundance compound, confirming that the electronic structure around the iodine center remains virtually unaffected by the carbon isotopic substitution [29]. This observation validates the assumption that isotopic labeling preserves the fundamental electronic properties of the molecule [32].
High-resolution measurements enable detection of individual rotational transitions for multiple isotopic species in natural abundance, including the four distinct 13C-monosubstituted isotopologues [29]. The sensitivity of the chirped-pulse Fourier transform microwave technique allows simultaneous observation of these minor isotopic variants alongside the fully labeled material, providing comprehensive isotopic characterization in a single experiment [31] [32].
Double-resonance experiments demonstrate the connectivity between different rotational energy levels and enable unambiguous assignment of complex spectral features [29]. The implementation of microwave-microwave double-resonance techniques facilitates rapid spectral assignment and confirmation of molecular identity through characteristic transition patterns [36].
Temperature-dependent studies reveal the population distribution among rotational energy levels and provide thermodynamic information about the molecular system [39]. The Boltzmann distribution analysis confirms the rigid rotor approximation validity and enables extraction of accurate rotational constants through proper temperature correction [31].
Stark effect measurements determine the permanent dipole moment components and their orientation relative to the principal axis system [29]. The dipole moment remains unchanged upon isotopic substitution, confirming the preservation of electronic structure and charge distribution throughout the aromatic framework [32] [34].
Hyperfine structure analysis provides detailed information about nuclear spin interactions and magnetic coupling phenomena [29]. The resolution achieved in chirped-pulse Fourier transform microwave spectroscopy enables observation of subtle hyperfine effects that provide additional structural validation and isotopic purity confirmation [36] [37].
Vibrational spectroscopy analysis of Iodobenzene-13C6 reveals substantial isotope effects on fundamental vibrational frequencies due to the significant mass changes introduced by carbon-13 substitution [40] [41]. The comprehensive assignment of vibrational modes requires detailed comparison with the unlabeled compound and theoretical calculations to account for the complex coupling effects inherent in aromatic systems [42] [43].
The aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region show minimal isotope effects, with frequencies shifting from 3063 to 3061 wavenumbers [42] [40]. This small change (-2 wavenumbers) reflects the fact that these modes primarily involve carbon-hydrogen bond stretching where the carbon mass change has limited impact on the reduced mass of the oscillating system [40]. The infrared intensity remains moderate while Raman scattering shows strong intensity due to the high polarizability of aromatic carbon-hydrogen bonds [44].
The aromatic carbon-carbon stretching vibrations demonstrate significant isotope effects due to the direct involvement of the labeled carbon atoms in the vibrational motion [40] [41]. The primary ring stretching mode shifts from 1590 to 1547 wavenumbers, representing a substantial -43 wavenumber isotope effect [43]. This large shift reflects the reduced vibrational frequency expected from the classic harmonic oscillator relationship where frequency is inversely proportional to the square root of the reduced mass [40].
A secondary ring stretching mode at 1465 wavenumbers in the unlabeled compound shifts to 1428 wavenumbers in the 13C6 isotopologue, showing a -37 wavenumber isotope effect [42] [41]. These ring stretching vibrations exhibit strong infrared absorption due to the change in dipole moment during the vibrational motion and show variable Raman intensity depending on the symmetry of the particular vibrational mode [44].
Carbon-hydrogen in-plane bending vibrations show moderate isotope effects, shifting from 1178 to 1152 wavenumbers (-26 wavenumber shift) [40]. These modes involve coupled motion of carbon and hydrogen atoms, with the carbon mass increase affecting the vibrational coupling and overall mode frequency [43]. The infrared and Raman intensities reflect the mixed character of these vibrational modes [44].
Out-of-plane carbon-hydrogen bending vibrations demonstrate smaller isotope effects due to their primarily hydrogen-dominated motion character [40]. The frequency shift from 825 to 812 wavenumbers (-13 wavenumbers) reflects the reduced coupling between carbon framework motion and hydrogen wagging [43]. These modes typically show strong infrared absorption due to their dipole moment changes and weak Raman scattering due to minimal polarizability variations [44].
The carbon-iodine stretching vibration at 558 wavenumbers shows no measurable isotope effect, confirming that this mode involves primarily motion of the iodine atom against the aromatic ring framework [42] [40]. The absence of isotope effects validates the assignment and demonstrates the localized nature of this vibrational mode [43]. The weak infrared intensity and moderate Raman intensity reflect the limited dipole moment change and moderate polarizability variation associated with carbon-iodine bond stretching [44].
The characteristic ring breathing mode demonstrates a significant isotope effect, shifting from 995 to 968 wavenumbers (-27 wavenumber shift) [40] [41]. This totally symmetric vibrational mode involves concerted expansion and contraction of the entire aromatic ring framework, making it highly sensitive to carbon mass changes [43]. The very strong Raman intensity characteristic of this mode reflects its high symmetry and substantial polarizability change during the vibrational motion [44].
Overtone and combination band analysis reveals complex coupling patterns between fundamental vibrational modes [40]. The isotope effects in these higher-order transitions provide additional confirmation of the fundamental mode assignments and demonstrate the anharmonic coupling present in the aromatic system [43].
Temperature-dependent vibrational studies reveal changes in peak intensities and linewidths that provide information about vibrational relaxation processes and intermolecular interactions [18]. The enhanced mass of the 13C-labeled compound affects vibrational relaxation rates and coupling to translational and rotational motion [40].
Polarization-dependent Raman measurements enable detailed symmetry analysis and confirm the vibrational mode assignments through depolarization ratio determinations [44]. The symmetry properties of individual vibrational modes provide structural validation and confirm the isotopic labeling pattern throughout the aromatic framework [45].
Solvent-dependent vibrational studies demonstrate the sensitivity of certain vibrational modes to environmental effects and intermolecular interactions [42]. The isotope effects remain constant across different solvent environments, confirming the intramolecular origin of the observed frequency shifts [40].
The detailed spectroscopic data obtained through these complementary techniques establishes Iodobenzene-13C6 as a valuable analytical standard for isotope effect studies and validates the synthetic approaches used for its preparation [26] [16]. The observed isotope effects across all spectroscopic methods confirm the complete and uniform carbon-13 substitution while preserving the fundamental electronic and structural properties of the parent iodobenzene molecule [1] [6].